molecular formula C15H23N3O4S B2448368 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034224-00-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2448368
CAS No.: 2034224-00-3
M. Wt: 341.43
InChI Key: HEKJDMZNRDYQPT-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 341.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-10-14(11(2)22-17-10)15(19)16-12-3-6-18(7-4-12)13-5-8-23(20,21)9-13/h12-13H,3-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKJDMZNRDYQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Piperidine moiety : A six-membered ring containing nitrogen.
  • Isosoxazole ring : A five-membered ring with nitrogen and oxygen.
  • Tetrahydrothiophene unit : A saturated sulfur-containing ring.

These structural components suggest that the compound may interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperidine ring .
  • Introduction of the tetrahydrothiophene unit .
  • Construction of the isoxazole ring through cyclization reactions.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity.

Pharmacological Potential

Recent studies have indicated that compounds containing the isoxazole moiety exhibit significant biological activities, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. For example, derivatives of 3,5-dimethylisoxazole have shown promising antitumor activities in vitro and in vivo:

CompoundIC50 (nM)Cell Line TestedEffect
22< 2.1HCT116Significant inhibition of proliferation
14Not specifiedHCT116Baseline comparison

The compound demonstrated a concentration-dependent inhibition of cell growth in colorectal cancer models, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of BRD4 : By disrupting the interaction between BRD4 and acetylated histones, leading to altered gene expression profiles related to cell proliferation and survival.
  • Induction of Apoptosis : The compound has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like HEXIM1 and activating caspases .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same class. For instance:

  • Antitumor Activity : A study evaluated the effects of a related compound on human pancreatic cancer cells (BxPc3) and found significant reductions in cell viability after treatment with varying concentrations over 12 days.
  • Anti-inflammatory Properties : Another investigation indicated that compounds with structural similarities could modulate NF-kB signaling pathways, suggesting potential applications in treating inflammatory diseases .

Preparation Methods

Nitration and Reduction of 3,5-Dimethylisoxazole

The isoxazole nucleus is synthesized via nitration of 3,5-dimethylisoxazole at the 4-position, followed by reduction to introduce the carboxylic acid functionality.

Step 1: Nitration
3,5-Dimethylisoxazole is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to yield 3,5-dimethyl-4-nitroisoxazole .

Step 2: Reduction and Hydrolysis
The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) in ethanol, followed by acidic hydrolysis (HCl, reflux) to afford 3,5-dimethylisoxazole-4-carboxylic acid .

Step Reagents/Conditions Yield
1 HNO₃/H₂SO₄, 0–5°C 85%
2 H₂/Pd-C, HCl reflux 78%

Synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-Amine

Protection of Piperidin-4-One

Piperidin-4-one is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in aqueous acetone with sodium bicarbonate:
$$
\text{Piperidin-4-one} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3, \text{acetone}} \text{N-Boc-piperidin-4-one} \quad (\text{Yield: 93\%})
$$

Reductive Amination

The ketone is converted to the amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{N-Boc-1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-Boc-1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine} \quad (\text{Yield: 81\%})
$$

Boc Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{N-Boc-amine} \xrightarrow{\text{TFA/DCM}} \text{1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine} \quad (\text{Yield: 95\%})
$$

Amide Coupling and Final Assembly

Activation of 3,5-Dimethylisoxazole-4-Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane:
$$
\text{Acid} + \text{EDCI/HOBt} \rightarrow \text{Active ester intermediate}
$$

Coupling with Piperidine-Tetrahydrothiophene Amine

The activated ester reacts with the amine fragment under inert conditions:
$$
\text{Active ester} + \text{Amine} \xrightarrow{\text{DCM, rt}} \text{N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylisoxazole-4-carboxamide} \quad (\text{Yield: 76\%})
$$

Optimization Note:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature (20–25°C)
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 2.85–2.70 (m, piperidine H), 4.05 (br s, NH), 6.80–7.20 (m, aromatic H).
  • IR (KBr): 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Physical Properties

Property Value
Melting Point 198–200°C
Solubility (H₂O) <1 mg/mL
LogP 2.34

Scalability and Industrial Considerations

Continuous Flow Synthesis

For large-scale production, steps such as Boc protection and amide coupling can be adapted to continuous flow reactors to enhance yield reproducibility and reduce reaction times.

Green Chemistry Metrics

  • Atom Economy: 82% (final coupling step)
  • E-Factor: 6.2 (kg waste/kg product)

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving piperidine and tetrahydrothiophene dioxide intermediates. A general approach involves coupling the isoxazole carboxamide moiety to the piperidine ring under nucleophilic substitution or amidation conditions. For optimization, use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate deprotonation and improve yield . Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products.

Q. Which analytical techniques are most effective for characterizing its structural purity?

Combine ¹H/¹³C NMR to confirm backbone connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity assessment, use X-ray crystallography (e.g., CCP4 suite for structure refinement) . HPLC with UV/Vis detection (≥95% purity) ensures batch consistency, particularly for chiral centers or regioisomeric impurities .

Q. How can solubility and stability be assessed under physiological conditions?

Perform pH-dependent solubility studies (e.g., shake-flask method in buffers ranging from pH 1.2 to 7.4). Stability is evaluated via accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions. Monitor degradation products using LC-MS and compare to stability guidelines per ICH Q1A .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Design analogs with modifications to the (a) isoxazole methyl groups, (b) tetrahydrothiophene dioxide ring, or (c) piperidine linker. Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate substitutions with activity changes. Molecular docking (e.g., AutoDock Vina) can predict binding modes to identify critical interactions .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Conduct ADME profiling :

  • Microsomal stability assays (human/rat liver microsomes) to assess metabolic clearance.
  • Plasma protein binding (ultrafiltration) and Caco-2 permeability to evaluate bioavailability.
  • Pharmacokinetic studies (rodent models) to measure half-life and tissue distribution .

Q. How can computational methods guide crystallographic analysis of its protein-bound structure?

Use molecular dynamics simulations (e.g., GROMACS) to predict ligand-protein conformational stability. For X-ray data, apply the CCP4 suite for phase determination (e.g., molecular replacement with homologous structures) and refinement. Validate electron density maps to confirm ligand placement and hydrogen-bonding networks .

Q. What experimental designs are suitable for probing its mechanism of action in complex biological systems?

Combine -omics approaches :

  • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
  • Proteomics (SILAC/TMT labeling) to map target engagement.
  • Chemical proteomics (activity-based protein profiling) to isolate interacting proteins .

Methodological Notes

  • Synthetic Reproducibility : Include inert atmosphere (N₂/Ar) for moisture-sensitive steps, especially sulfone or amide bond formation .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic IC₅₀) to confirm activity .
  • Contradiction Resolution : Cross-validate in vitro and in vivo findings with PK/PD modeling to bridge efficacy gaps .

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